molecular formula C14H23N5O2S B12225815 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12225815
M. Wt: 325.43 g/mol
InChI Key: HDBZZOVINYSWFM-UHFFFAOYSA-N
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Description

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of 1,2,3-triazoles. This compound is notable for its unique structure, which includes a thiomorpholine ring, an oxane ring, and a triazole ring. These structural features make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

    Triazole Ring Formation: The triazole ring is usually formed via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxane ring can be reduced to form corresponding alcohols or ethers.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the oxane ring can produce alcohols or ethers.

Scientific Research Applications

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiomorpholine and oxane rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-methyl-1H-1,2,4-triazole-3-carboxamide: This compound lacks the thiomorpholine and oxane rings, making it less complex and potentially less active in certain biological assays.

    4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide: This compound contains a thiomorpholine ring but differs in the presence of a benzenesulfonamide group instead of the triazole and oxane rings.

The uniqueness of this compound lies in its combination of structural features, which may contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C14H23N5O2S

Molecular Weight

325.43 g/mol

IUPAC Name

1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C14H23N5O2S/c1-18-10-12(16-17-18)13(20)15-11-14(2-6-21-7-3-14)19-4-8-22-9-5-19/h10H,2-9,11H2,1H3,(H,15,20)

InChI Key

HDBZZOVINYSWFM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2(CCOCC2)N3CCSCC3

Origin of Product

United States

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